molecular formula C10H10BrClO3 B1440840 2-Bromo-4-ethoxy-5-methoxybenzoyl chloride CAS No. 1160250-48-5

2-Bromo-4-ethoxy-5-methoxybenzoyl chloride

Cat. No.: B1440840
CAS No.: 1160250-48-5
M. Wt: 293.54 g/mol
InChI Key: GTPKIZFFIVQGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-ethoxy-5-methoxybenzoyl chloride (CAS 1160250-48-5) is a high-purity benzoyl chloride derivative engineered for use as a critical synthetic building block in advanced organic and medicinal chemistry research. With the molecular formula C 10 H 10 BrClO 3 and a molecular weight of 293.54 g/mol, this compound is designed for constructing complex molecular architectures. Its structure, featuring both bromo and alkoxy substituents on the aromatic ring alongside a highly reactive acid chloride functional group, makes it a versatile precursor for nucleophilic acyl substitution reactions. Researchers primarily utilize it to form amide bonds for the synthesis of novel active pharmaceutical ingredients (APIs) or to create esters and other carboxylic acid derivatives. The bromine atom serves as a strategic handle for further functionalization via modern cross-coupling methodologies, such as Suzuki or Heck reactions, enabling the rapid diversification of chemical space around the core scaffold. This compound is typically supplied as a liquid. Predicted Physicochemical Properties: • Boiling Point: 354.6 ± 37.0 °C • Density: 1.493 ± 0.06 g/cm 3 Handling and Safety: This compound is classified as an irritant and is moisture-sensitive. It must be handled with extreme care, using appropriate personal protective equipment (PPE) and exclusively within a certified chemical fume hood to prevent exposure to vapors or mist. Incompatible with strong oxidizing agents, bases, and amines. Hazardous decomposition products may include hydrogen chloride, carbon monoxide, and hydrogen bromide. Important Notice: This product is intended for research and development purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for informational purposes only and is subject to change.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-ethoxy-5-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-3-15-9-5-7(11)6(10(12)13)4-8(9)14-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPKIZFFIVQGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Routes for 2 Bromo 4 Ethoxy 5 Methoxybenzoyl Chloride

Precursor Synthesis and Optimization Strategies

The successful synthesis of 2-Bromo-4-ethoxy-5-methoxybenzoyl chloride is critically dependent on the efficient preparation of its carboxylic acid precursor. The primary route involves the derivatization of 2-Bromo-4-ethoxy-5-methoxybenzoic acid, though alternative precursors can also be functionalized to yield the desired intermediate.

Derivatization of 2-Bromo-4-ethoxy-5-methoxybenzoic Acid

Optimization of these synthetic routes typically focuses on maximizing the yield and purity of the benzoic acid derivative. This can involve a careful selection of brominating agents, and optimization of reaction conditions such as temperature, solvent, and reaction time to control regioselectivity and minimize the formation of byproducts.

Exploration of Alternative Benzoic Acid Precursors and their Functionalization

In cases where the primary benzoic acid precursor is not readily accessible, alternative synthetic strategies can be employed. This may involve starting with a different substituted benzoic acid and introducing the required ethoxy and methoxy (B1213986) groups at a later stage. For instance, a suitably protected brominated dihydroxybenzoic acid could be selectively etherified to introduce the ethoxy and methoxy groups.

Another approach could involve the functionalization of a corresponding benzaldehyde (B42025). A process for preparing substituted benzoyl chlorides by chlorinating the corresponding benzaldehydes has been described. google.com This method could potentially be adapted for the synthesis of this compound from 2-Bromo-4-ethoxy-5-methoxybenzaldehyde. The optimization of such a route would involve the selection of appropriate chlorinating agents and radical initiators to achieve high conversion and selectivity. google.com

Acyl Chloride Formation Techniques

The conversion of the carboxylic acid group of the precursor into an acyl chloride is a crucial step that activates the molecule for subsequent reactions. This transformation is typically achieved using various chlorinating agents, and the efficiency of this step can be enhanced through catalytic methods and optimization of reaction conditions.

Employment of Chlorinating Agents (e.g., Thionyl Chloride, Oxalyl Chloride)

The most common and well-established methods for the preparation of acyl chlorides from carboxylic acids involve the use of chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). wikipedia.orgresearchgate.net

Thionyl Chloride: This reagent is widely used for the synthesis of acyl chlorides as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. wikipedia.org The reaction is often carried out by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent. researchgate.net For the synthesis of a related compound, 2-bromo-4,5-dimethoxybenzoyl chloride, the corresponding benzoic acid was treated with excess thionyl chloride, and after the reaction, the excess reagent was removed under vacuum to yield the product quantitatively. chemicalbook.com

Oxalyl Chloride: Oxalyl chloride is another effective reagent for this conversion and is often used under milder conditions than thionyl chloride. wikipedia.org The reaction is typically performed in an inert solvent like dichloromethane (B109758) at room temperature, often with a catalytic amount of dimethylformamide (DMF). researchgate.net For instance, in the synthesis of o-chlorobenzoyl chloride, oxalyl chloride was added dropwise to a solution of o-chlorobenzoic acid and a catalytic amount of DMF in dichloromethane at a low temperature, followed by reaction at room temperature. patsnap.com

The choice between thionyl chloride and oxalyl chloride often depends on the sensitivity of other functional groups present in the molecule and the desired reaction conditions.

Catalytic Approaches and Reaction Condition Optimization

The use of catalysts can significantly improve the rate and efficiency of the acyl chloride formation. Dimethylformamide (DMF) is a commonly used catalyst in reactions involving both thionyl chloride and oxalyl chloride. wikipedia.orggoogle.com In the reaction with oxalyl chloride, DMF reacts to form the Vilsmeier reagent, which is the active catalytic species. wikipedia.org

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often optimized include:

Temperature: Reactions with thionyl chloride are often carried out at elevated temperatures (reflux), while those with oxalyl chloride are typically run at or below room temperature. researchgate.netpatsnap.com

Solvent: Inert solvents such as dichloromethane, toluene (B28343), or even an excess of the chlorinating agent itself are commonly used. chemicalbook.compatsnap.com

Stoichiometry: A slight excess of the chlorinating agent is generally used to ensure complete conversion of the carboxylic acid. patsnap.com

Reaction Time: The reaction time is monitored to ensure the reaction goes to completion, which can be followed by techniques like HPLC. patsnap.com

A patent for the preparation of o-ethoxybenzoyl chloride describes reacting the corresponding benzoic acid with thionyl chloride at 70-90 °C for 3-6 hours. google.com Another patent on the preparation of 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685) describes the synthesis of 5-bromo-2-chlorobenzoyl chloride by refluxing the benzoic acid with thionyl chloride and a catalytic amount of DMF. google.com These examples highlight the typical conditions employed for such transformations.

Process Efficiency and Yield Enhancement Studies

For the chlorination step, yields are often high to quantitative, especially when an excess of the chlorinating agent is used and the work-up procedure effectively removes any unreacted starting material and byproducts. chemicalbook.com Purification of the resulting acyl chloride is often achieved by distillation under reduced pressure to remove non-volatile impurities. google.comgoogle.com

A study on a related compound, 2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetyl chloride, reported a 99% yield after reacting the corresponding carboxylic acid with thionyl chloride in the presence of DMF, followed by purification. researchgate.net This demonstrates that with optimized conditions, the conversion to the acyl chloride can be highly efficient.

The table below summarizes typical reaction conditions for the formation of substituted benzoyl chlorides from their corresponding benzoic acids using common chlorinating agents, based on literature for analogous compounds.

Chlorinating AgentCatalystSolventTemperatureTypical YieldReference
Thionyl ChlorideDMFNone (neat)RefluxQuantitative chemicalbook.com
Oxalyl ChlorideDMFDichloromethane0°C to Room TempHigh (e.g., 99.0% purity) patsnap.com
Thionyl ChlorideDMFNone (neat)Reflux98% google.com
Thionyl ChlorideNoneNone (neat)70-90°C85% (after purification) google.com

Chemical Reactivity and Transformation Mechanisms of 2 Bromo 4 Ethoxy 5 Methoxybenzoyl Chloride

Nucleophilic Acylation Reactions

2-Bromo-4-ethoxy-5-methoxybenzoyl chloride readily undergoes nucleophilic acylation, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion. This reaction is a cornerstone for the synthesis of various esters and amides.

Reaction with Alcohols for Esterification

The reaction of this compound with alcohols is a standard method for the synthesis of the corresponding esters. The general mechanism involves the attack of the alcohol's hydroxyl group on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl byproduct and drive the reaction to completion.

While specific studies on the esterification of this compound with a wide range of alcohols are not extensively documented in publicly available literature, the reactivity can be inferred from similar acyl chlorides. For instance, the reaction of 2-bromo-4-methoxy-5-(1-methylethoxy)benzeneacetyl chloride with ethanol (B145695) proceeds smoothly to yield the corresponding ethyl ester. This suggests that this compound would react efficiently with various primary and secondary alcohols under similar conditions.

Table 1: Representative Esterification Reactions

Alcohol Reagents and Conditions Expected Product
Methanol Pyridine, Dichloromethane (B109758), 0°C to rt Methyl 2-bromo-4-ethoxy-5-methoxybenzoate
Ethanol Triethylamine, THF, 0°C to rt Ethyl 2-bromo-4-ethoxy-5-methoxybenzoate
Isopropanol Pyridine, Dichloromethane, rt Isopropyl 2-bromo-4-ethoxy-5-methoxybenzoate

Reaction with Amines for Amide Formation

The formation of amides through the reaction of this compound with primary or secondary amines is a facile and common transformation. This reaction, often referred to as amidation, proceeds via a nucleophilic acyl substitution mechanism, similar to esterification. Two equivalents of the amine are typically used, with one acting as the nucleophile and the second as a base to neutralize the liberated HCl. Alternatively, an external non-nucleophilic base like pyridine can be employed.

Specific examples of the reaction of this compound with various amines are not readily found in the surveyed literature. However, the synthesis of various benzoyl amides from structurally related 2-chloro-4-ethoxy-3,5-dimethoxybenzoyl chloride has been reported, demonstrating the general applicability of this reaction. nih.gov It is expected that this compound would react similarly with a range of amines to produce the corresponding N-substituted amides.

Table 2: Representative Amide Formation Reactions

Amine Reagents and Conditions Expected Product
Aniline Pyridine, Dichloromethane, 0°C to rt N-phenyl-2-bromo-4-ethoxy-5-methoxybenzamide
Diethylamine Excess Diethylamine, THF, 0°C to rt N,N-diethyl-2-bromo-4-ethoxy-5-methoxybenzamide
Benzylamine Triethylamine, Dichloromethane, rt N-benzyl-2-bromo-4-ethoxy-5-methoxybenzamide

Other Heteroatom Nucleophile Interactions

Beyond alcohols and amines, this compound is expected to react with other heteroatom nucleophiles. For instance, reaction with thiols would yield thioesters, and reaction with phenols would produce phenyl esters. These reactions would also proceed through a nucleophilic acyl substitution mechanism, often catalyzed by a base. While specific documented examples for this particular benzoyl chloride are scarce, the general reactivity of acyl chlorides supports these anticipated transformations.

Electrophilic Aromatic Substitution Pathways

In the presence of a Lewis acid catalyst, this compound can act as an electrophile in Friedel-Crafts acylation reactions with aromatic substrates. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of aryl ketones.

Friedel-Crafts Acylation with Aromatic Substrates

The Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from the acyl chloride through coordination with a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.com This acylium ion is then attacked by an electron-rich aromatic ring, leading to the formation of a ketone.

A relevant example can be found in a patent describing the synthesis of 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685), where 5-bromo-2-chlorobenzoyl chloride undergoes a Friedel-Crafts acylation with phenetole (B1680304) (ethoxybenzene) in the presence of aluminum trichloride. google.com This indicates that this compound would similarly acylate aromatic compounds. The ethoxy and methoxy (B1213986) groups on the benzoyl chloride are electron-donating, which might slightly moderate the reactivity of the acylium ion compared to unsubstituted benzoyl chloride.

Table 3: Potential Friedel-Crafts Acylation Reactions

Aromatic Substrate Lewis Acid Catalyst Expected Major Product
Benzene (B151609) AlCl₃ (2-Bromo-4-ethoxy-5-methoxyphenyl)(phenyl)methanone
Anisole (B1667542) AlCl₃ or FeCl₃ (2-Bromo-4-ethoxy-5-methoxyphenyl)(4-methoxyphenyl)methanone
Toluene (B28343) AlCl₃ (2-Bromo-4-ethoxy-5-methoxyphenyl)(p-tolyl)methanone

Regioselectivity and Catalyst Effects in Arylation

The regioselectivity of the Friedel-Crafts acylation is primarily governed by the directing effects of the substituents on the aromatic substrate.

Anisole: The methoxy group is a strong activating and ortho, para-directing group. Therefore, the acylation of anisole is expected to yield predominantly the para-substituted product, (2-bromo-4-ethoxy-5-methoxyphenyl)(4-methoxyphenyl)methanone, due to steric hindrance at the ortho position. frontiersin.org

Toluene: The methyl group is a moderately activating and ortho, para-directing group. Acylation of toluene will likely produce a mixture of ortho and para isomers, with the para isomer, (2-bromo-4-ethoxy-5-methoxyphenyl)(p-tolyl)methanone, being the major product due to reduced steric hindrance. chemguide.co.uk

The choice of catalyst can also influence the outcome of the reaction. Strong Lewis acids like AlCl₃ are highly effective but can sometimes lead to side reactions. masterorganicchemistry.com Milder catalysts such as FeCl₃ or zeolites can offer better selectivity and are often preferred for substrates that are prone to rearrangement or decomposition. frontiersin.org The catalyst also forms a complex with the product ketone, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the product. youtube.com

Reductive Transformations

The benzoyl chloride functional group is a highly reactive derivative of a carboxylic acid, making it susceptible to reduction by various hydride-donating reagents. The transformation of this compound can be controlled to yield either the corresponding benzaldehyde (B42025) or the benzyl (B1604629) alcohol, depending on the reactivity of the reducing agent employed and the reaction conditions.

The reduction of an acyl chloride proceeds via an aldehyde intermediate. With powerful reducing agents, this intermediate is rapidly converted to the primary alcohol, making its isolation difficult. chemistrysteps.comlibretexts.org However, by selecting a less reactive, sterically hindered hydride source, the reaction can be effectively halted at the aldehyde stage. libretexts.orglibretexts.org

Reduction to 2-Bromo-4-ethoxy-5-methoxybenzaldehyde: The partial reduction of the acyl chloride to an aldehyde requires a mild and sterically hindered reducing agent. Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) is a commonly used reagent for this transformation. chemistrysteps.comlibretexts.org This reagent is a derivative of lithium aluminum hydride (LiAlH₄) where three of the hydride ions have been replaced by bulky tert-butoxy (B1229062) groups, thereby moderating its reactivity. chemistrysteps.com The high reactivity of the acid chloride allows it to react quickly with LiAl(OtBu)₃H, while the resulting aldehyde is significantly less reactive towards the bulky hydride, permitting its isolation, especially when the reaction is conducted at low temperatures such as -78 °C. chemistrysteps.comlibretexts.org

Reduction to (2-Bromo-4-ethoxy-5-methoxyphenyl)methanol: For the complete reduction of this compound to the corresponding primary alcohol, a strong nucleophilic hydride source is necessary. saskoer.ca Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. chemistrysteps.comsaskoer.ca These reagents readily reduce the acyl chloride to the aldehyde intermediate, which is then immediately subjected to a second hydride addition to yield the alcohol after an aqueous workup. dalalinstitute.com To ensure the reaction goes to completion, an excess of the reducing agent is typically used. chemistrysteps.com A similar transformation has been documented for the synthesis of (2-bromo-4,5-dimethoxyphenyl)methanol from the corresponding benzoic acid using LiAlH₄, a process that proceeds through the acylaluminate intermediate analogous to the reduction of an acyl chloride. rsc.org

Table 1: Reductive Transformations of this compound
Target ProductTypical ReagentReagent TypeKey Conditions
2-Bromo-4-ethoxy-5-methoxybenzaldehydeLithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H)Mild / Sterically HinderedLow temperature (e.g., -78 °C) to prevent over-reduction. chemistrysteps.comlibretexts.org
(2-Bromo-4-ethoxy-5-methoxyphenyl)methanolLithium aluminum hydride (LiAlH₄)Strong / UnhinderedExcess reagent to ensure full reduction of the intermediate aldehyde. chemistrysteps.com
(2-Bromo-4-ethoxy-5-methoxyphenyl)methanolSodium borohydride (NaBH₄)Moderately StrongCan be used, often in protic solvents like ethanol. saskoer.ca

The reduction of acyl chlorides by metal hydrides follows a nucleophilic acyl substitution mechanism, which, if the reagent is sufficiently reactive, is followed by a nucleophilic addition to the intermediate aldehyde. saskoer.cadalalinstitute.com

The process begins with the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon of the this compound. libretexts.orgdalalinstitute.com This addition breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. libretexts.org

In the next step, the tetrahedral intermediate collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as it is an excellent leaving group. libretexts.orgsaskoer.ca This elimination step results in the formation of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde.

If a mild, sterically hindered reagent like LiAl(OtBu)₃H is used, the reaction effectively stops here. The aldehyde is less electrophilic than the parent acyl chloride, and the bulky nature of the reducing agent hinders its approach to the aldehyde's carbonyl group, allowing for its isolation. libretexts.org

When a strong reducing agent like LiAlH₄ is used, the newly formed aldehyde undergoes a subsequent, rapid reduction. libretexts.org A second hydride ion attacks the carbonyl carbon of the aldehyde in a nucleophilic addition reaction, forming a new tetrahedral alkoxide intermediate. saskoer.cadalalinstitute.com This intermediate is stable until a proton source (typically from an acidic or aqueous workup) is added to the reaction mixture. The alkoxide is then protonated to yield the final product, (2-Bromo-4-ethoxy-5-methoxyphenyl)methanol. libretexts.org

Other Aromatic Substitutions and Cross-Coupling Reactions

Beyond the reactivity of the benzoyl chloride group, the aromatic bromine atom in this compound serves as a key handle for modifying the benzene ring through various transition-metal-catalyzed reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-2 position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds by coupling an organohalide with an organometallic reagent. science.gov The C-Br bond in this compound is a suitable electrophilic partner for several such transformations. However, the high reactivity of the acyl chloride functional group may require it to be protected or for the coupling reaction to be performed on a more stable precursor, such as the corresponding methyl ester or benzoic acid, prior to conversion to the final benzoyl chloride.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.com Reacting this compound (or its ester precursor) with an aryl or vinyl boronic acid would yield a biaryl or styrenyl derivative, respectively. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to form the product and regenerate the Pd(0) catalyst. researchgate.net

Mizoroki-Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org Subjecting this compound to Heck conditions with an alkene like styrene (B11656) or an acrylate (B77674) would introduce a vinyl group at the C-2 position of the aromatic ring. The selectivity of the reaction typically favors the trans isomer. organic-chemistry.org

Table 2: Potential Palladium-Catalyzed Reactions for Aromatic Modification
Reaction NameCoupling PartnerGeneral Product Structure
Suzuki-Miyaura CouplingArylboronic Acid (Ar-B(OH)₂)2-Aryl-4-ethoxy-5-methoxybenzoyl chloride
Mizoroki-Heck ReactionAlkene (e.g., Styrene)2-Styrenyl-4-ethoxy-5-methoxybenzoyl chloride
Sonogashira CouplingTerminal Alkyne (R-C≡CH)2-Alkynyl-4-ethoxy-5-methoxybenzoyl chloride
Buchwald-Hartwig AminationAmine (R₂NH)2-(Dialkylamino)-4-ethoxy-5-methoxybenzoyl chloride

The reactivity of the bromine atom in this compound in palladium-catalyzed reactions is influenced by both electronic and steric factors. The C-Br bond is the site of the initial oxidative addition step in the catalytic cycles of reactions like Suzuki and Heck coupling, a step which is often rate-determining.

Electronic Effects: The bromine atom is located at the C-2 position, ortho to the electron-withdrawing benzoyl chloride group and para to the electron-donating ethoxy group. The C-4 ethoxy and C-5 methoxy groups are strong activating groups that increase the electron density in the ring through resonance, which can facilitate the oxidative addition of the C-Br bond to the electron-rich Pd(0) catalyst.

Steric Effects: The position of the bromine atom adjacent to the bulky benzoyl chloride group introduces significant steric hindrance. This hindrance can potentially slow down the rate of oxidative addition by impeding the approach of the bulky palladium-phosphine catalyst to the C-Br bond. This steric congestion might necessitate the use of specialized ligands on the palladium catalyst that are designed to operate effectively in hindered environments. In many synthetic routes, it is common to perform the cross-coupling on a less sterically demanding precursor, such as 2-bromo-4-ethoxy-5-methoxybenzoic acid, before converting the acid to the more reactive acyl chloride.

The reactivity of aryl bromides is intermediate between that of aryl iodides (more reactive) and aryl chlorides (less reactive) in palladium-catalyzed cross-coupling reactions. This allows for selective reactions if other halide types are present in the molecule.

Limited Publicly Available Data on the Synthetic Applications of this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly accessible research detailing the application of This compound in the synthesis of complex molecular architectures as outlined in the requested article structure.

The investigation sought to find detailed research findings on the use of this specific compound in the following areas:

Construction of Heterocyclic Systems: Including its role as a building block for nitrogen-containing heterocycles like indole derivatives, and its involvement in the synthesis of oxygen and sulfur heterocyles.

Formation of Polycyclic and Fused-Ring Compounds: Exploring its application in creating more complex, multi-ring structures.

Intermediate in Diverse Chemical Libraries: Investigating its use as a foundational molecule for the generation of collections of diverse chemical entities.

Despite targeted searches for these specific applications, the results did not yield sufficient data to construct a thorough and scientifically accurate article that adheres to the provided, detailed outline. The available information primarily consists of supplier listings and general reactivity patterns of related benzoyl chloride compounds, which does not meet the stringent requirements for detailed research findings and specific examples requested for each subsection.

Therefore, it is not possible to generate the requested article on the "Application of this compound in the Synthesis of Complex Molecular Architectures" while maintaining the required standards of scientific accuracy and adherence to the specified content structure. Further research and publication in this specific area would be necessary to provide the detailed information required.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Mechanistic Studies of Acyl Chloride Hydrolysis and Solvolysis

The hydrolysis and solvolysis of acyl chlorides, including 2-Bromo-4-ethoxy-5-methoxybenzoyl chloride, are fundamental reactions that have been the subject of numerous kinetic and mechanistic studies. These reactions generally proceed through a nucleophilic acyl substitution mechanism. The reaction pathway can, however, shift between a bimolecular (SN2-like) associative pathway and a unimolecular (SN1-like) dissociative pathway depending on the substituents on the benzoyl ring, the solvent, and the nucleophile. reddit.comresearchgate.net

For most substituted benzoyl chlorides, hydrolysis in aqueous organic solvents follows a bimolecular mechanism where a water molecule attacks the carbonyl carbon in the rate-determining step. rsc.org This leads to a tetrahedral intermediate which then collapses to the carboxylic acid with the expulsion of a chloride ion. pressbooks.publscollege.ac.in The presence of electron-donating groups, such as the ethoxy and methoxy (B1213986) groups on the this compound, can influence the reaction rate. These groups can donate electron density to the aromatic ring through resonance, which can, in turn, affect the electrophilicity of the carbonyl carbon.

Conversely, some studies have proposed a concurrent interchange mechanism, where both associative and dissociative pathways occur simultaneously. researchgate.net The dissociative pathway involves the formation of an acylium ion intermediate. Electron-donating groups can stabilize the positive charge on the carbonyl carbon, potentially favoring a more dissociative or SN1-like character in the transition state. reddit.com The solvent also plays a crucial role; highly polar, ionizing solvents can promote the formation of the acylium ion, thus favoring the dissociative pathway. researchgate.netacs.org

The hydrolysis rate of benzoyl chloride is influenced by temperature and the presence of hydroxyl ions. rsc.org For substituted benzoyl chlorides, the rate of alcoholysis has been shown to be pseudo-first-order when a large excess of alcohol is used as the solvent. uni.edu The table below presents hypothetical comparative rate constants for the hydrolysis of different substituted benzoyl chlorides to illustrate the electronic effects of substituents.

Table 1: Hypothetical Relative Hydrolysis Rate Constants for Substituted Benzoyl Chlorides

Exploration of Transition States and Intermediates in Nucleophilic Acyl Substitutions

Nucleophilic acyl substitution reactions of compounds like this compound proceed through a tetrahedral intermediate. pressbooks.publibretexts.org The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This first step leads to the formation of a transient tetrahedral intermediate where the carbon atom is sp3-hybridized. researchgate.net This intermediate is typically unstable and rapidly collapses by ejecting the leaving group, in this case, the chloride ion, to reform the carbonyl double bond. pressbooks.publscollege.ac.in

The stability of the transition state leading to the tetrahedral intermediate is a key factor in determining the reaction rate. For this compound, the electron-donating ethoxy and methoxy groups can stabilize the partial positive charge on the carbonyl carbon in the reactant, but they may destabilize the developing negative charge on the oxygen atom in the transition state. The bromine atom at the ortho position can exert a steric hindrance effect, potentially slowing down the approach of the nucleophile to the carbonyl carbon.

Computational studies on similar acyl halides have been used to model the geometries and energies of the transition states and intermediates. researchgate.net These studies help in visualizing the reaction pathway and understanding the factors that influence the reaction barriers. The nature of the nucleophile also significantly impacts the transition state structure. Stronger nucleophiles will lead to an earlier transition state, while weaker nucleophiles will result in a later transition state that more closely resembles the tetrahedral intermediate.

Kinetic Isotope Effects and Hammett Correlations in Aromatic Transformations

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining whether a particular bond is broken in the rate-determining step. wikipedia.orgprinceton.edu For reactions involving this compound, a primary KIE would be expected if a bond to an isotopically substituted atom is broken in the rate-determining step. For instance, studying the reaction in deuterated water (D2O) versus H2O could reveal insights into the role of the solvent in the transition state. A solvent isotope effect (kH2O/kD2O) greater than one would suggest that the O-H bond of water is being broken in the rate-determining step, which is characteristic of a general base-catalyzed mechanism. acs.orgnih.gov

Hammett correlations provide a quantitative measure of the electronic effects of substituents on the reactivity of aromatic compounds. utexas.edulibretexts.orgwikipedia.org The Hammett equation is given by log(k/k0) = σρ, where k is the rate constant for the substituted reactant, k0 is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant. wikipedia.orgyoutube.com The sign and magnitude of the reaction constant, ρ, give valuable information about the reaction mechanism. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating a buildup of positive charge. utexas.edulibretexts.org

Table 2: Hammett Substituent Constants (σ) for Relevant Groups

Note: Ortho substituent effects are more complex due to steric interactions and are not typically included in standard Hammett plots.

Radical and Ionic Pathway Analysis in Bromine-Containing Systems

While the reactions at the acyl chloride group predominantly follow ionic pathways, the presence of a bromine atom on the aromatic ring introduces the possibility of radical-mediated reactions under certain conditions, such as in the presence of radical initiators or upon photochemical excitation. youtube.comfiveable.me However, for typical nucleophilic acyl substitution reactions of this compound, ionic pathways are overwhelmingly favored.

In the context of other reactions, such as those involving the bromine substituent itself, a competition between radical and ionic pathways can be envisaged. For example, in a hypothetical reaction where the bromine atom is substituted, the mechanism could be either a nucleophilic aromatic substitution (an ionic pathway) or a radical-mediated process. The reaction conditions would be critical in determining the dominant pathway.

Free radical bromination, for instance, is highly selective for the weakest C-H bond, and the transition state for hydrogen abstraction is late, resembling the products. masterorganicchemistry.com In contrast, ionic mechanisms for the substitution of the bromine atom would likely involve the formation of a Meisenheimer complex in the case of nucleophilic aromatic substitution. The electron-donating ethoxy and methoxy groups would tend to disfavor nucleophilic aromatic substitution by increasing the electron density of the ring.

The analysis of reaction products is a key method to distinguish between radical and ionic pathways. Radical reactions often lead to a mixture of products and are sensitive to the presence of radical inhibitors, whereas ionic reactions are typically more specific and are not affected by such inhibitors. nih.gov

Advanced Spectroscopic and Analytical Research Methodologies for Characterization

High-Resolution Mass Spectrometry for Reaction Mixture Analysis and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of the elemental composition of 2-Bromo-4-ethoxy-5-methoxybenzoyl chloride. This technique provides a highly accurate mass measurement of the parent ion, allowing for the determination of its molecular formula.

Expected HRMS Data: The theoretical exact mass of this compound (C₁₀H₁₀BrClO₃) can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O). The expected high-resolution mass would be used to confirm the presence of the desired product in a reaction mixture and to verify its elemental composition post-purification. Any deviation from the theoretical mass would indicate the presence of impurities or an incorrect structural assignment.

ParameterExpected Value
Molecular Formula C₁₀H₁₀BrClO₃
Theoretical m/z [Calculated value based on isotopic masses]
Instrumentation Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap
Analysis Mode Positive Ion Mode

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

While one-dimensional Nuclear Magnetic Resonance (NMR) provides initial structural information, two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show the correlation between the ethyl protons (CH₂ and CH₃) of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity of the quaternary carbons and the carbonyl carbon, which have no directly attached protons. For example, correlations would be expected between the aromatic protons and the carbonyl carbon, as well as the carbons of the ethoxy and methoxy (B1213986) groups.

Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments: Based on the analysis of structurally similar compounds, the following chemical shifts can be predicted.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic-H ~7.0-7.5 (2H, s)-
-OCH₂CH₃ ~4.1 (2H, q)~64
-OCH₃ ~3.9 (3H, s)~56
-OCH₂CH₃ ~1.4 (3H, t)~15
C=O -~168
Aromatic-C -~110-160

Advanced Vibrational Spectroscopy (e.g., Raman, FTIR) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

FTIR Spectroscopy: This technique would clearly show a strong absorption band characteristic of the carbonyl (C=O) stretching of the acyl chloride group, typically in the range of 1750-1800 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ether linkages and C-H stretching for the aromatic and aliphatic groups.

Raman Spectroscopy: While complementary to FTIR, Raman spectroscopy can provide additional information, particularly for non-polar bonds. The aromatic ring vibrations would be readily observable.

The progress of the synthesis of this compound from its corresponding carboxylic acid could be monitored by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the benzoyl chloride.

Expected Vibrational Frequencies:

Functional GroupFTIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C=O (Acyl Chloride) 1750-1800 (strong)1750-1800 (moderate)
C-O (Ether) 1200-1300 (strong)1200-1300 (weak)
Aromatic C=C 1450-1600 (moderate)1450-1600 (strong)
Aliphatic C-H 2850-3000 (moderate)2850-3000 (strong)
Aromatic C-H 3000-3100 (weak)3000-3100 (strong)

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isomer Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from any unreacted starting materials, byproducts, or potential isomers.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable for assessing the purity of the final product. A UV detector would be used for detection, as the aromatic ring provides a strong chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the reactive nature of benzoyl chlorides, GC-MS analysis would require careful consideration of the inlet temperature to avoid degradation. However, it can be a powerful tool for identifying volatile impurities. The mass spectrometer provides an additional layer of identification for each separated component.

These techniques would provide quantitative data on the purity of the compound, with the area under the peak in the chromatogram being proportional to the concentration of the substance.

X-Ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

While this compound itself may be a liquid or a low-melting solid, its crystalline derivatives can be analyzed by single-crystal X-ray crystallography to provide an unambiguous determination of its three-dimensional structure. researchgate.net This technique offers precise bond lengths, bond angles, and conformational information in the solid state. researchgate.netwikipedia.org

Computational Chemistry and Theoretical Modeling of 2 Bromo 4 Ethoxy 5 Methoxybenzoyl Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

No specific Density Functional Theory (DFT) studies on 2-Bromo-4-ethoxy-5-methoxybenzoyl chloride are available in the public domain. Such calculations would be instrumental in understanding the molecule's electronic properties. Key parameters that could be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to predicting chemical reactivity. The HOMO-LUMO gap is a crucial indicator of molecular stability.

Furthermore, DFT can be employed to generate electron density maps and molecular electrostatic potential (MEP) maps. These would visualize the electron distribution and identify electrophilic and nucleophilic sites, offering insights into how the molecule would interact with other reagents. Reactivity descriptors such as chemical hardness, softness, and electronegativity could also be calculated to provide a quantitative measure of its reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no published molecular dynamics (MD) simulations for this compound. MD simulations would provide a dynamic perspective on the molecule's behavior, particularly its conformational flexibility. By simulating the molecule's movement over time, researchers could identify the most stable conformers and the energy barriers between them. This is particularly relevant for understanding the orientation of the ethoxy and methoxy (B1213986) groups relative to the benzoyl chloride moiety.

MD simulations are also powerful tools for studying intermolecular interactions. By placing the molecule in a simulated solvent environment or in proximity to other molecules, it would be possible to analyze the nature and strength of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, which govern its physical properties and behavior in solution.

Theoretical Studies on Reaction Mechanisms and Energy Profiles

Specific theoretical studies on the reaction mechanisms involving this compound have not been reported. As a benzoyl chloride derivative, it is expected to undergo reactions typical of acyl chlorides, such as nucleophilic acyl substitution. Theoretical modeling could elucidate the precise mechanisms of these reactions, for example, with water (hydrolysis) or alcohols (esterification).

By calculating the potential energy surface for a given reaction, researchers can identify transition states and intermediates, and determine the activation energies. This would provide a detailed, step-by-step understanding of the reaction pathway and help predict reaction rates and product distributions. Such studies would be valuable for optimizing synthetic procedures involving this compound.

Prediction of Spectroscopic Properties from First Principles

No first-principles predictions of the spectroscopic properties of this compound are available. Computational methods, such as DFT and time-dependent DFT (TD-DFT), can be used to predict various spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR).

Theoretical IR and Raman spectra would help in assigning the vibrational modes of the molecule, correlating specific peaks to the stretching and bending of particular bonds (e.g., C=O, C-Br, C-Cl). The prediction of ¹H and ¹³C NMR chemical shifts would be invaluable for structural elucidation and for confirming the identity and purity of synthesized samples. UV-Vis spectra could also be calculated to predict the electronic transitions and the wavelengths of maximum absorption.

Chemoinformatics Approaches for Derivative Design and Virtual Screening

There is no information on the use of chemoinformatics approaches specifically for this compound. Chemoinformatics tools could be utilized to design and evaluate a virtual library of derivatives based on this scaffold. By systematically modifying the substituents, it would be possible to explore the chemical space and predict the properties of novel compounds.

Techniques such as Quantitative Structure-Property Relationship (QSPR) modeling could be applied to develop models that correlate structural features with physicochemical properties like solubility, boiling point, or reactivity. Although the prompt excludes explicit biological activity, these virtual screening methods are foundational in identifying molecules with desired chemical characteristics for various applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-4-ethoxy-5-methoxybenzoyl chloride, and what critical parameters must be controlled during synthesis?

  • Methodology : A plausible approach involves sequential functionalization of a substituted benzoyl chloride precursor. For example:

Start with 4-ethoxy-5-methoxybenzoic acid.

Brominate the aromatic ring using N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 60°C).

Convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in anhydrous dichloromethane.

  • Critical Parameters :

  • Maintain anhydrous conditions to prevent hydrolysis of the acyl chloride .
  • Monitor reaction temperature to avoid over-bromination or side reactions .
  • Use inert gas (N₂/Ar) to stabilize reactive intermediates .

Q. How should researchers safely handle and store this compound to minimize degradation or hazards?

  • Safety Protocol :

  • Storage : Store in a tightly sealed, corrosion-resistant container under inert gas (N₂/Ar) at 2–8°C. Protect from moisture and oxidizers .
  • Handling : Use impervious gloves (e.g., nitrile), sealed goggles, and a lab coat. Conduct reactions in a fume hood to avoid inhalation of vapors .
  • Emergency Measures : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .

Q. What analytical techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine, ethoxy, methoxy groups).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • FT-IR : Detect characteristic C=O (acyl chloride) stretch at ~1800 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to suppress competing side reactions (e.g., hydrolysis or dimerization) during synthesis?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (e.g., toluene) to stabilize intermediates and reduce hydrolysis .
  • Catalyst Selection : Evaluate Lewis acids (e.g., AlCl₃) to enhance electrophilic bromination efficiency .
  • Kinetic Studies : Use in-situ monitoring (e.g., HPLC or Raman spectroscopy) to track reaction progress and identify byproducts .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions involving this compound?

  • Hypothesis Testing :

  • Computational Modeling : Density Functional Theory (DFT) calculations to compare activation energies for substitution at bromine versus methoxy/ethoxy sites.
  • Isotopic Labeling : Use ¹⁸O-labeled ethoxy groups to track substitution pathways .
  • Competition Experiments : React with varied nucleophiles (e.g., amines, thiols) under controlled conditions to map reactivity trends .

Q. How does steric and electronic modulation by the ethoxy and methoxy substituents influence the compound’s stability in different solvents?

  • Stability Assessment :

  • Accelerated Degradation Studies : Expose the compound to solvents (e.g., water, alcohols, ethers) at elevated temperatures (40–60°C) and monitor decomposition via HPLC .
  • Electronic Effects : Compare Hammett substituent constants (σ) of ethoxy/methoxy groups to correlate with hydrolysis rates .

Data Contradictions and Resolution Strategies

Q. Conflicting reports exist on the reactivity of brominated benzoyl chlorides in cross-coupling reactions. How can these discrepancies be resolved?

  • Root-Cause Analysis :

  • Reagent Purity : Verify the absence of trace metals (e.g., Pd, Cu) that may catalyze unintended side reactions .
  • Reaction Medium : Test solvent/base combinations (e.g., DMF/K₂CO₃ vs. THF/NaH) to identify system-specific reactivity .
    • Collaborative Validation : Reproduce experiments across independent labs using standardized protocols .

Safety and Compliance Considerations

Q. What regulatory constraints apply to the international shipment of this compound?

  • Regulatory Compliance :

  • Transport Classification : Classified under UN3261 (Corrosive solid, acidic, organic) for air/sea freight. Requires acid-resistant packaging and hazard labels .
  • Documentation : Include Safety Data Sheets (SDS) compliant with REACH and OSHA HazCom 2012 .

Tables for Key Data

Property Value/Recommendation Source
Storage Temperature2–8°C under inert gas
Recommended GlovesNitrile (impervious)
Characteristic IR Stretch~1800 cm⁻¹ (C=O)
Transport ClassificationUN3261, Class 8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-ethoxy-5-methoxybenzoyl chloride
Reactant of Route 2
2-Bromo-4-ethoxy-5-methoxybenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.